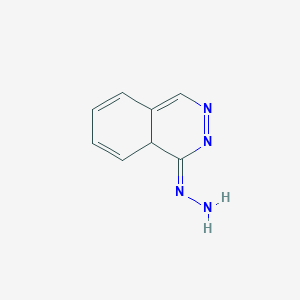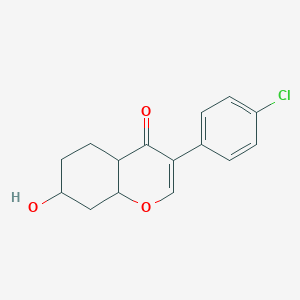
(Z)-8aH-phthalazin-1-ylidenehydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydrazinylphthalazine can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with hydrazine hydrate under reflux conditions to form phthalazine-1,4-dione. This intermediate is then reacted with hydrazine hydrate to yield 1-hydrazinylphthalazine .
Industrial Production Methods
In industrial settings, the production of 1-hydrazinylphthalazine typically involves large-scale batch reactions. The process begins with the synthesis of phthalazine-1,4-dione, followed by its reaction with hydrazine hydrate. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydrazinylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione.
Reduction: It can be reduced to form hydrazinophthalazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Phthalazine-1,4-dione.
Reduction: Hydrazinophthalazine derivatives.
Substitution: Various substituted hydrazinophthalazine compounds.
Scientific Research Applications
1-Hydrazinylphthalazine has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is used in the development of antihypertensive drugs and has been investigated for its potential in treating other cardiovascular diseases.
Industry: 1-Hydrazinylphthalazine is used in the production of dyes and pigments
Mechanism of Action
1-Hydrazinylphthalazine exerts its effects by causing the dilation of blood vessels. The molecular mechanism involves the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and lowered blood pressure .
Comparison with Similar Compounds
Similar Compounds
Dihydralazine: Another hydrazinophthalazine derivative with similar antihypertensive properties.
Cadralazine: A related compound used for its vasodilatory effects.
Endralazine: Another member of the hydrazinophthalazine class with similar pharmacological effects.
Uniqueness
1-Hydrazinylphthalazine is unique due to its specific mechanism of action and its widespread use as an antihypertensive agent. Its ability to inhibit inositol trisphosphate-induced calcium release sets it apart from other vasodilators .
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
(Z)-8aH-phthalazin-1-ylidenehydrazine |
InChI |
InChI=1S/C8H8N4/c9-11-8-7-4-2-1-3-6(7)5-10-12-8/h1-5,7H,9H2/b11-8- |
InChI Key |
WPBPIIQLGGMJCS-FLIBITNWSA-N |
Isomeric SMILES |
C1=CC\2C(=CN=N/C2=N\N)C=C1 |
Canonical SMILES |
C1=CC2C(=CN=NC2=NN)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-7-chloro-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B12345604.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345612.png)
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
![4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12345620.png)
![4-Pyridinecarboxylic acid, 2-[[(2-thienylcarbonyl)amino]thioxomethyl]hydrazide](/img/structure/B12345625.png)
![4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B12345633.png)

![Gold, chloro[tris(4-methylphenyl)phosphine]-](/img/structure/B12345635.png)
![2-{4-[(2-chlorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12345651.png)
![5-[1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]-N-propan-2-ylpentanamide](/img/structure/B12345654.png)

![11-[(2-Chloro-6-fluorophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345662.png)
![3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B12345667.png)
